molecular formula C13H21NO2 B232578 4-(5-Butoxy-4-penten-2-ynyl)morpholine CAS No. 143337-73-9

4-(5-Butoxy-4-penten-2-ynyl)morpholine

Cat. No.: B232578
CAS No.: 143337-73-9
M. Wt: 223.31 g/mol
InChI Key: WKUZASLJYKAXOR-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Butoxy-4-penten-2-ynyl)morpholine is a synthetic morpholine derivative characterized by a butoxy-substituted unsaturated alkyne chain attached to the morpholine ring. Morpholine derivatives are widely studied for their diverse pharmacological properties, including enzyme inhibition and receptor antagonism/agonism .

Properties

CAS No.

143337-73-9

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

4-[(E)-5-butoxypent-4-en-2-ynyl]morpholine

InChI

InChI=1S/C13H21NO2/c1-2-3-10-15-11-6-4-5-7-14-8-12-16-13-9-14/h6,11H,2-3,7-10,12-13H2,1H3/b11-6+

InChI Key

WKUZASLJYKAXOR-IZZDOVSWSA-N

SMILES

CCCCOC=CC#CCN1CCOCC1

Isomeric SMILES

CCCCO/C=C/C#CCN1CCOCC1

Canonical SMILES

CCCCOC=CC#CCN1CCOCC1

Synonyms

4-(5-Butoxy-4-penten-2-ynyl)morpholine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following morpholine-based compounds, documented in peer-reviewed journals and patents, provide a framework for comparative analysis:

VPC-14228 (4-(4-Phenylthiazol-2-yl)morpholine)

  • Structure : Morpholine linked to a phenylthiazole group.
  • Activity : Targets androgen receptor (AR) isoforms, including full-length AR and splice variant AR-V7, through interactions with the DNA-binding domain (DBD) .
  • Key Features : The phenylthiazole moiety enhances binding specificity to AR, as demonstrated in luciferase reporter assays.

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

  • Structure : Morpholine with a thiazole-imidazole hybrid substituent bearing bromine atoms at positions 2 and 4 of the imidazole ring.
  • Activity : Exhibits higher AR antagonism compared to VPC-14228 due to bromine-induced steric and electronic effects, improving DBD binding .
  • Synthesis Note: A structural discrepancy (4,5-dibromo vs. 2,4-dibromo substitution) was identified via NMR analysis, underscoring the criticality of substituent positioning for activity .

4-[5-(4-Methylbenzenesulfonyl)-2-phenylpyrimidin-4-yl]morpholine

  • Structure : Morpholine connected to a pyrimidine ring substituted with a methylphenylsulfonyl group and a phenyl group.
  • Key Features : The sulfonyl group enhances metabolic stability and receptor affinity, as inferred from its molecular weight (395.47 g/mol) and polar surface area .

4-(Sulfanyl-pyrimidin-4-yl-methyl)-morpholine Derivatives

  • Structure : Morpholine linked to a pyrimidine-methyl group with sulfanyl substituents.
  • Activity : Patent data highlight GABA receptor modulation for neurological disorders .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Biological Target Notable Activity/Features
4-(5-Butoxy-4-penten-2-ynyl)morpholine Not provided Butoxy, pentenynyl chain Unknown (inferred: AR or GABA receptors) Hypothesized to modulate receptors via alkyne chain flexibility
VPC-14228 C₁₃H₁₄N₂OS Phenylthiazole Androgen Receptor (AR) AR-DBD binding, splice variant inhibition
VPC-14449 C₁₃H₁₁Br₂N₃OS Dibromoimidazole-thiazole Androgen Receptor (AR) Enhanced AR antagonism via bromine
4-[5-(4-Methylbenzenesulfonyl)-2-phenylpyrimidin-4-yl]morpholine C₂₁H₂₁N₃O₃S Methylphenylsulfonyl, phenylpyrimidine GABA Receptor Potential anxiolytic/antiepileptic
4-(Sulfanyl-pyrimidin-4-yl-methyl)-morpholine C₉H₁₃N₃OS Sulfanyl-pyrimidine GABA Receptor Patent-claimed neurological applications

Research Findings and Implications

  • Substituent Effects: Bromine atoms in VPC-14449 significantly enhance AR binding compared to non-halogenated analogs like VPC-14228 . Similarly, sulfonyl groups in pyrimidine-morpholine derivatives improve stability and receptor selectivity .
  • Synthesis Challenges : Positional isomerism (e.g., bromine placement in VPC-14449) can drastically alter biological activity and spectroscopic profiles, necessitating rigorous analytical validation .

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